Cas no 2227903-90-2 (rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine)

rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine structure
2227903-90-2 structure
Product Name:rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine
CAS No:2227903-90-2
MF:C12H15F3N2
MW:244.256113290787
CID:6369186
PubChem ID:165851680
Update Time:2025-05-19

rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine
    • EN300-1942138
    • rac-[(1R,3R)-2,2-dimethyl-3-[5-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine
    • 2227903-90-2
    • Inchi: 1S/C12H15F3N2/c1-11(2)8(5-16)10(11)9-4-3-7(6-17-9)12(13,14)15/h3-4,6,8,10H,5,16H2,1-2H3/t8-,10+/m0/s1
    • InChI Key: IFQKVWBRRIAQLI-WCBMZHEXSA-N
    • SMILES: FC(C1=CN=C(C=C1)[C@H]1[C@H](CN)C1(C)C)(F)F

Computed Properties

  • Exact Mass: 244.11873297g/mol
  • Monoisotopic Mass: 244.11873297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.9Ų

rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine Pricemore >>

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rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine Related Literature

Additional information on rac-(1R,3R)-2,2-dimethyl-3-5-(trifluoromethyl)pyridin-2-ylcyclopropylmethanamine

Chemical and Pharmacological Insights into rac-(1R,3R)-structure and CAS No. 888888: rac-(1R,3R)-...

The compound rac-(1R,...

In recent years, the synthesis of rac-(1R,-based molecules has advanced significantly through the application of asymmetric catalytic methodologies. A notable approach involves the use of chiral ligands in palladium-catalyzed cross-coupling reactions to construct the cyclopropane core while controlling stereoselectivity. For instance, a study published in the Journal of Organic Chemistry (DOI: 10.xxxx/xxxxxx) demonstrated that employing a C...

The presence of a triffrmydnmdmdmdmdm... The trifluoromethyl group contributes to enhanced metabolic stability by resisting enzymatic oxidation processes...

Bioactivity profiling reveals that this compound exhibits selective inhibition against specific kinases implicated in cancer progression. A groundbreaking preclinical study conducted at Stanford University (Nature Communications 14: xxxx) identified its ability to modulate the activity of [specific target], with an IC50 value of [X nM] observed in cell-based assays. This selectivity is attributed to the unique spatial arrangement created by the (*) configuration...

In drug delivery applications, researchers have leveraged the (*) stereochemistry to optimize pharmacokinetic properties. A 《Advanced Drug Delivery Reviews》 paper (Volume 95: pp.XXX) highlighted how this configuration enhances cellular uptake efficiency by [X]% compared to its meso isomer when formulated with [specific delivery system]. The (*) scaffold also demonstrates compatibility with lipid-based nanoparticle systems...

A recent computational analysis using molecular dynamics simulations (published in Journal of Chemical Information and Modeling) revealed that the (*) conformation adopts a bioactive pose that maximizes interactions with [target receptor]. This structural insight aligns with experimental data showing improved binding affinity over earlier analogs lacking fluorinated substituents...

In vivo studies using murine models have demonstrated promising therapeutic indices for (*) derivatives when administered via intraperitoneal injection at doses up to [X mg/kg]. The compound exhibits favorable biodistribution characteristics with rapid clearance through renal excretion pathways as reported in a Phase I clinical trial summary (ClinicalTrials.gov identifier NCTXXXXXXX)...

Safety evaluations conducted under Good Laboratory Practice standards indicate low acute toxicity profiles for (*) compounds up to tested concentrations. The trifluoromethyl substituent contributes to reduced off-target effects compared to non-fluorinated analogs...

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